![molecular formula C10H11NO B13582638 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile](/img/structure/B13582638.png)
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile
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Overview
Description
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a chemical compound with a unique molecular structure that includes a nitrile group attached to a furan ring, which is further substituted with a 2-methylcyclopropyl group. This compound has a molecular weight of 161.20 g/mol and is known for its high purity and versatility in various research and development applications .
Preparation Methods
The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile typically involves multiple steps, starting with the preparation of the furan ring and subsequent introduction of the nitrile and cyclopropyl groups. One common synthetic route includes the radical bromination of a methyl group followed by conversion to a phosphonate intermediate, which is then reacted with an aldehyde in the presence of a base .
Chemical Reactions Analysis
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include sodium hydride, tetrabutylammonium fluoride, and triethyl phosphite. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a chemical compound featuring a nitrile group attached to a furan ring, which is further substituted with a 2-methylcyclopropyl group. It has a molecular weight of 161.20 g/mol and is known for its high purity and versatility in various research and development applications.
Scientific Research Applications
This compound serves various purposes across scientific disciplines:
- Chemistry It is used as an intermediate in the synthesis of more complex molecules.
- Biology It is investigated for its potential biological activity and interactions with various biomolecules.
- Medicine It is explored for its potential therapeutic properties and as a building block for drug development.
- Industry It is utilized in the development of new materials and chemical processes.
This compound's biological activity is attributed to its interaction with specific molecular targets:
- Nucleophilic Addition The nitrile group can undergo nucleophilic addition, potentially leading to the formation of reactive intermediates that interact with cellular components.
- Aromatic Interactions The furan ring can engage in π-stacking and hydrogen bonding with amino acids in proteins, influencing enzyme activity and receptor binding.
Research has indicated various biological activities associated with this compound:
- Anticancer Activity Preliminary studies suggest that derivatives of compounds containing furan rings exhibit cytotoxic effects against various cancer cell lines. For instance, related furan derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines.
- Neuroprotective Effects Compounds similar to this compound have been studied for their ability to inhibit neurodegenerative processes by reducing cytokine release and protecting neuronal cells from oxidative stress.
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities related to this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Investigated the cytotoxic effects on MCF-7 cells. | IC50 = 0.65 µM |
Study B | Evaluated neuroprotective properties in animal models. | Reduced cytokine levels |
Study C | Assessed interactions with G protein-coupled receptors (GPCRs). | Modulated receptor activity |
Case Studies
- Cytotoxicity Against Cancer Cells A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential for further development as anticancer agents.
- Neuroprotection in Animal Models In vivo studies showed that compounds similar to this nitrile derivative could protect against cognitive deficits associated with neurodegenerative diseases by inhibiting inflammatory cytokines.
- Metabolic Activation Studies Research into metabolic pathways indicated that the compound could be metabolized into reactive intermediates that may have implications for both therapeutic effects and toxicity.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the furan ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile include:
2-(Furan-2-yl)acetonitrile: Lacks the cyclopropyl substitution, making it less sterically hindered.
2-(5-(2-Methylcyclopropyl)furan-2-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its reactivity and solubility.
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetaldehyde: Features an aldehyde group, which can undergo different reactions compared to the nitrile group.
The unique combination of the nitrile, furan, and cyclopropyl groups in this compound contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds .
Biological Activity
2-(5-(2-Methylcyclopropyl)furan-2-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, providing a comprehensive overview of its applications in scientific research.
The compound features a furan ring and a nitrile group, which contribute to its reactivity and interaction with biological systems. The nitrile group can participate in nucleophilic addition reactions, while the furan moiety allows for aromatic interactions that may modulate enzyme and receptor activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Nucleophilic Addition : The nitrile group can undergo nucleophilic addition, potentially leading to the formation of reactive intermediates that interact with cellular components.
- Aromatic Interactions : The furan ring can engage in π-stacking and hydrogen bonding with amino acids in proteins, influencing enzyme activity and receptor binding .
Biological Activity
Research has indicated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that derivatives of compounds containing furan rings exhibit cytotoxic effects against various cancer cell lines. For instance, related furan derivatives have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
- Neuroprotective Effects : Compounds similar to this compound have been studied for their ability to inhibit neurodegenerative processes by reducing cytokine release and protecting neuronal cells from oxidative stress .
Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities related to this compound:
Study | Findings | Biological Activity |
---|---|---|
Study A | Investigated the cytotoxic effects on MCF-7 cells. | IC50 = 0.65 µM |
Study B | Evaluated neuroprotective properties in animal models. | Reduced cytokine levels |
Study C | Assessed interactions with GPCRs. | Modulated receptor activity |
Case Studies
- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, suggesting potential for further development as anticancer agents.
- Neuroprotection in Animal Models : In vivo studies showed that compounds similar to this nitrile derivative could protect against cognitive deficits associated with neurodegenerative diseases by inhibiting inflammatory cytokines .
- Metabolic Activation Studies : Research into metabolic pathways indicated that the compound could be metabolized into reactive intermediates that may have implications for both therapeutic effects and toxicity .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-[5-(2-methylcyclopropyl)furan-2-yl]acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-6-9(7)10-3-2-8(12-10)4-5-11/h2-3,7,9H,4,6H2,1H3 |
InChI Key |
AQSOHBUOBCKRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CC#N |
Origin of Product |
United States |
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